[(3,5-Dimethylbenzyl)thio]acetic acid

Negative Control Scaffold Bioassay Panel Selectivity SAR Baseline Compound

[(3,5-Dimethylbenzyl)thio]acetic acid (CAS 425607-97-2) is a benzylthioacetic acid derivative characterized by a 3,5-dimethylphenyl substitution pattern attached via a thioether linkage to an acetic acid moiety. Its molecular formula is C₁₁H₁₄O₂S with a molecular weight of 210.29 g/mol, an acceptable logP of 2.7, a topological polar surface area of 62.6 Ų, and one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C11H14O2S
Molecular Weight 210.29
CAS No. 425607-97-2
Cat. No. B2685508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,5-Dimethylbenzyl)thio]acetic acid
CAS425607-97-2
Molecular FormulaC11H14O2S
Molecular Weight210.29
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CSCC(=O)O)C
InChIInChI=1S/C11H14O2S/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
InChIKeyIOFIEJXYCKBAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(3,5-Dimethylbenzyl)thio]acetic Acid (CAS 425607-97-2): Key Physicochemical Properties for Procurement & Assay Design


[(3,5-Dimethylbenzyl)thio]acetic acid (CAS 425607-97-2) is a benzylthioacetic acid derivative characterized by a 3,5-dimethylphenyl substitution pattern attached via a thioether linkage to an acetic acid moiety . Its molecular formula is C₁₁H₁₄O₂S with a molecular weight of 210.29 g/mol, an acceptable logP of 2.7, a topological polar surface area of 62.6 Ų, and one hydrogen bond donor and three hydrogen bond acceptors . The compound is a versatile building block for medicinal chemistry derivatization, distinguished from its unsubstituted parent by enhanced lipophilicity and steric bulk from the two meta-methyl groups, while maintaining the reactive carboxylic acid handle for amide coupling, esterification, and other downstream synthetic modifications.

Why [(3,5-Dimethylbenzyl)thio]acetic Acid Cannot Be Replaced by Generic Benzylthioacetic Acids Without Risking Assay Outcomes


Generic substitution of [(3,5-dimethylbenzyl)thio]acetic acid with unsubstituted or differently substituted benzylthioacetic acid analogs carries quantifiable risk. PubChem screening data show the 3,5-dimethyl analog was uniformly inactive across 11 mechanistically diverse bioassay targets, including HIV-1 RNase H, MKP-3 phosphatase, HePTP, Hsp70, EphA4 kinase, Bcl-B, VHR1 phosphatase, HCV NS3 helicase, and M. tuberculosis H37Rv , whereas the unsubstituted benzylthioacetic acid scaffold has been reported in the primary literature as a starting material for generating biologically active antiproliferative agents . This structural-selectivity signature means that substituting a different benzylthioacetic acid derivative in a screening library or assay panel can fundamentally alter the observed activity profile, undermining SAR interpretation and procurement-driven experimental reproducibility.

Quantitative Differentiation of [(3,5-Dimethylbenzyl)thio]acetic Acid (CAS 425607-97-2) from Closest Analogs


Confirmed Inactivity Across 11 Mechanistically Diverse Bioassays Versus Structurally Related Active Benzylthioacetic Acid Derivatives

In a panel of 11 PubChem confirmatory and screening bioassays, [(3,5-dimethylbenzyl)thio]acetic acid (CID 875732) returned an 'Inactive' outcome in every assay, with no quantifiable IC₅₀ values detected across HIV-1 RNase H, MKP-3 phosphatase, HePTP, Hsp70, EphA4 kinase, Bcl-B, ER stress-induced cell death, VHR1 phosphatase, HCV NS3 helicase, and M. tuberculosis H37Rv targets . This contrasts with the broader benzylthioacetic acid chemotype, which has been patented for antiproliferative activity against cancer cell lines .

Negative Control Scaffold Bioassay Panel Selectivity SAR Baseline Compound

Enhanced Lipophilicity (XLogP 2.7) Differentiates Analog for Membrane Permeability and Solubility Optimization

[(3,5-Dimethylbenzyl)thio]acetic acid exhibits a PubChem-computed XLogP of 2.7 , placing it within the optimal range for CNS drug-likeness (XLogP 2–3). By comparison, the unsubstituted benzylthioacetic acid (CAS 32362-99-5) has a significantly lower XLogP, estimated at approximately 1.9 based on the absence of the two methyl groups, an addition that increases lipophilicity by roughly 0.8 log units . This XLogP elevation directly impacts membrane permeability, protein binding, and aqueous solubility profiles, making the 3,5-dimethyl analog a more suitable choice for cellular permeability optimization without exceeding the LiPinski upper limit.

LogP Comparison Drug-Likeness Optimization Property-Based Design

Steric Shield from 3,5-Dimethyl Substitution Reduces Off-Target Reactivity in Carboxylic Acid Derivatization Reactions

The 3,5-dimethyl substitution on the benzyl ring introduces steric hindrance around the thioether and carboxylic acid functionalities, as evidenced by the computed rotatable bond count of 4 for the target compound compared to 3 for unsubstituted benzylthioacetic acid . This steric shield manifests in differential reactivity during standard amide coupling reactions: the 3,5-dimethyl substituents create a conformational bias that can enhance selectivity in derivatization, while unsubstituted and mono-substituted analogs exhibit higher off-target reactivity due to greater conformational flexibility and reduced steric encumbrance.

Steric Protection Derivatization Selectivity Amide Coupling Efficiency

Optimal Application Scenarios for [(3,5-Dimethylbenzyl)thio]acetic Acid Based on Verified Evidence


Validated Negative Control for High-Throughput Bioassay Panels

With confirmed inactivity across 11 mechanistically diverse bioassay targets including HIV-1 RNase H, MKP-3, HePTP, Hsp70, EphA4, Bcl-B, VHR1, HCV NS3 helicase, and M. tuberculosis H37Rv , [(3,5-dimethylbenzyl)thio]acetic acid is an ideal negative control compound for laboratories running high-throughput screening campaigns against these or related targets, ensuring that observed activity in test compounds is not due to background interference from the scaffold itself.

Scaffold for Structure-Activity Relationship (SAR) Derivatization Studies

The reactive carboxylic acid group, combined with the sterically and electronically differentiating 3,5-dimethylbenzyl thioether moiety (XLogP 2.7, 4 rotatable bonds) , provides a privileged scaffold for systematic SAR studies. Researchers can derivatize via amide coupling, esterification, or hydrazide formation to generate focused libraries, using the parent acid as a benchmark for comparison in activity and property assays.

Lipophilicity-Optimized Building Block for CNS Drug Discovery Programs

The balanced XLogP of 2.7 and TPSA of 62.6 Ų position this compound near the center of the CNS drug-like property space. Procurement of this specific analog offers CNS discovery teams a building block with predictable permeability and solubility characteristics, avoiding the lower lipophilicity of unsubstituted benzylthioacetic acid and the excessive lipophilicity of di-ortho-substituted variants.

Quote Request

Request a Quote for [(3,5-Dimethylbenzyl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.